Lipophilicity Comparison: (R)-Enantiomer Hydrochloride vs. Racemic Free Base
The (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine scaffold exhibits calculated physicochemical properties that inform its utility in drug discovery campaigns. The consensus Log P (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) for the hydrochloride salt form is 2.95, with individual method predictions ranging from 0.0 to 4.38 depending on the algorithm employed . For the neutral free base analog (racemic 2-(4-trifluoromethylphenyl)pyrrolidine, CAS 298690-84-3), the computed Log P via standard methods is approximately 3.13 . The salt form's modestly reduced lipophilicity relative to the free base translates to improved aqueous solubility (predicted Log S = -3.8, corresponding to approximately 0.04 mg/mL) without sacrificing the membrane permeability advantages conferred by the 4-trifluoromethylphenyl moiety . This balance of solubility and permeability positions the hydrochloride as the preferred form for direct use in biological assay preparation.
| Evidence Dimension | Lipophilicity (Consensus Log P) and predicted aqueous solubility |
|---|---|
| Target Compound Data | Consensus Log P = 2.95; Predicted Log S (ESOL) = -3.8; Solubility ≈ 0.04 mg/mL (0.000158 mol/L) |
| Comparator Or Baseline | Racemic free base (CAS 298690-84-3): Log P = 3.13 (predicted) |
| Quantified Difference | ΔLog P ≈ -0.18 (target vs. free base); solubility advantage for hydrochloride salt form |
| Conditions | Computational predictions using iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT, and ESOL methods |
Why This Matters
This matters for procurement because the hydrochloride salt form provides superior aqueous solubility and handling convenience for direct biological assay preparation compared to the neutral free base, reducing the need for additional solubilization optimization steps.
